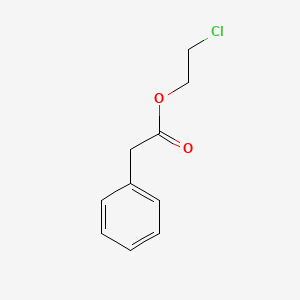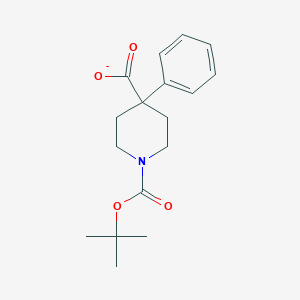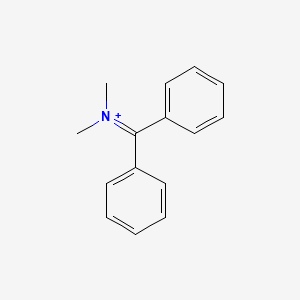
3H-Fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Fluorene, also known as 9H-fluorene, is an organic compound with the molecular formula C13H10. It is a polycyclic aromatic hydrocarbon characterized by its white crystalline appearance and distinctive aromatic odor. Despite its name, this compound does not contain fluorine; the name is derived from its violet fluorescence. This compound is primarily obtained from coal tar and is insoluble in water but soluble in many organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-Fluorene can be synthesized through various methods. One common approach is the dehydrogenation of diphenylmethane. Another method involves the reduction of fluorenone using zinc or hypophosphorous acid and iodine . Additionally, this compound can be prepared via the Michael addition of acetoacetate to 2-benzylideneindan-l-one, followed by Robinson annulation and aromatization .
Industrial Production Methods: Industrially, this compound is typically extracted from coal tar, a by-product of the coal gasification process. It can also be found in petroleum and petroleum products. The extraction process involves fractionation and purification to isolate the compound .
Chemical Reactions Analysis
3H-Fluorene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to fluorenone using oxidizing agents such as potassium permanganate or chromic acid .
Reduction: Fluorenone can be reduced back to this compound using reducing agents like zinc or hypophosphorous acid .
Substitution: Alkylation of this compound with alcohols in the presence of potassium tert-butoxide as a catalyst results in 9-monoalkylfluorenes .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Zinc, hypophosphorous acid, iodine.
Substitution: Potassium tert-butoxide, alcohols.
Major Products:
Oxidation: Fluorenone.
Reduction: this compound.
Substitution: 9-monoalkylfluorenes.
Scientific Research Applications
3H-Fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including fluorenone and difluorene .
Biology: Fluorene derivatives are used in the development of fluorescent probes for detecting specific ions and molecules .
Medicine: Fluorene-based compounds have shown potential as anticancer and antimicrobial agents .
Industry: Fluorene derivatives are used in the production of high-performance polymers, dyes, and pigments .
Mechanism of Action
The mechanism of action of 3H-Fluorene and its derivatives involves interaction with specific molecular targets and pathways. For example, fluorene-based compounds can inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, leading to anticancer effects . Additionally, fluorene derivatives can act as photosensitizers, generating reactive oxygen species that induce cell death .
Comparison with Similar Compounds
- Anthracene
- Phenanthrene
- Naphthalene
Uniqueness: 3H-Fluorene’s fluorescence and the stability of its fluorenyl anion make it distinct from other polycyclic aromatic hydrocarbons .
Properties
CAS No. |
244-37-1 |
|---|---|
Molecular Formula |
C13H10 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3H-fluorene |
InChI |
InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-3,5-9H,4H2 |
InChI Key |
LQDYHFHELYNWSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC3=CC=CC=C3C2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751753.png)
![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)

![Benzo[h][1,6]naphthyridine](/img/structure/B14751772.png)
![(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)

![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)

![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
